molecular formula C9H12BrNO B11875961 4-Bromo-2-methoxy-3,5,6-trimethylpyridine

4-Bromo-2-methoxy-3,5,6-trimethylpyridine

Cat. No.: B11875961
M. Wt: 230.10 g/mol
InChI Key: CFTIQTUAMKOKSY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3,5,6-trimethylpyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and three methyl groups at the 3, 5, and 6 positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Bromo-2-methoxy-3,5,6-trimethylpyridine involves the bromination of 3,5,6-trimethylpyridine followed by methoxylation. The process typically includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-3,5,6-trimethylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Bromo-2-methoxy-3,5,6-trimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom and methoxy group influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

4-Bromo-2-methoxy-3,5,6-trimethylpyridine can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific roles and uses.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-2-methoxy-3,5,6-trimethylpyridine

InChI

InChI=1S/C9H12BrNO/c1-5-7(3)11-9(12-4)6(2)8(5)10/h1-4H3

InChI Key

CFTIQTUAMKOKSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1Br)C)OC)C

Origin of Product

United States

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